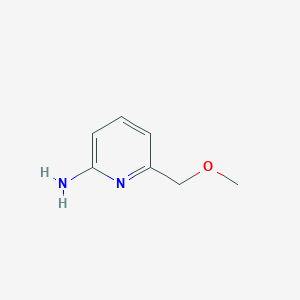

6-(Methoxymethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(methoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNXUWKJJNYBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 6-(Methoxymethyl)pyridin-2-amine Core Structure

The construction of the this compound core can be approached through various synthetic strategies, primarily involving the formation of the substituted pyridine (B92270) ring or the introduction of the required functional groups onto a pre-existing pyridine moiety.

While a definitive, single-step synthesis for this compound is not extensively documented, its preparation can be inferred from established pyridine chemistry. A plausible and efficient pathway involves the nucleophilic substitution of a suitable precursor. For instance, the reaction of 2-amino-6-(chloromethyl)pyridine with sodium methoxide (B1231860) presents a direct route. In this reaction, the methoxide ion (CH₃O⁻) acts as a nucleophile, displacing the chloride from the chloromethyl group to form the desired methoxymethyl ether.

A similar transformation has been demonstrated in the synthesis of 2-(2-Dimethylaminoethylamino)-6-methoxy pyridine, where a 6-chloro substituted pyridine was treated with sodium methoxide in dimethylformamide at elevated temperatures to yield the corresponding 6-methoxy derivative. prepchem.com This suggests that the methoxymethyl group can be readily introduced via nucleophilic substitution on a halomethyl-substituted pyridine.

General methods for the synthesis of 2-aminopyridines, which could be adapted for the synthesis of the target compound, include:

The Chichibabin reaction , which involves the amination of pyridine with sodium amide, although this method can sometimes lead to a lack of regioselectivity with substituted pyridines. google.comgoogle.com

The reaction of pyridine N-oxides with activated isocyanides, followed by hydrolysis, offers a versatile route to 2-aminopyridines, even those with electron-withdrawing groups. nih.gov

Cyclization reactions of open-chain nitrile precursors with nitrogen-containing compounds can also be employed to construct the 2-aminopyridine (B139424) core with a high degree of flexibility in the substitution pattern. google.com

Reduction of a corresponding 2-hydrazino-6-substituted pyridine can yield the 2-amino derivative. For example, 2-amino-6-chloropyridine (B103851) can be synthesized by the reduction of 2-hydrazino-6-chloropyridine. psu.edu

The efficiency of the synthesis of this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the reagents.

For the nucleophilic substitution pathway, the choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and promote the reaction rate. prepchem.com The temperature is another crucial factor; while some reactions may proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. prepchem.com

In multicomponent reactions for the synthesis of substituted 2-aminopyridines, the catalyst plays a pivotal role. Natural products like betaine (B1666868) and guanidine (B92328) carbonate have been shown to be effective catalysts in the one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, a related class of compounds. nih.gov The optimization table for a model multicomponent reaction is presented below.

Table 1: Optimization of Reaction Conditions for a Model Multicomponent Synthesis of 2-Aminopyridines

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 12 | <10 |

| 2 | Betaine (10) | Methanol (B129727) | Reflux | 0.5 | 92 |

| 3 | Guanidine Carbonate (10) | Methanol | Reflux | 0.5 | 88 |

| 4 | Pyridine-2-carboxylic acid (10) | Methanol | Reflux | 2 | 75 |

| 5 | Betaine (10) | Water | 80 | 1 | 85 |

The data in Table 1, adapted from a study on a related system, illustrates how the choice of catalyst and solvent significantly impacts the reaction outcome, with betaine in methanol providing the highest yield in the shortest time. nih.gov

Derivatization Strategies for Expanding the this compound Scaffoldnih.gov

The this compound scaffold possesses two primary sites for derivatization: the amino group and the pyridine ring. These sites allow for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of compounds with potentially novel properties.

The primary amino group at the 2-position of the pyridine ring is a versatile handle for various chemical transformations. nih.gov Common derivatization strategies include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce a variety of substituents and can influence the electronic properties and biological activity of the molecule.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. For example, methylation of a secondary amine to a tertiary amine has been shown to be a strategy to improve the permeability of neuronal nitric oxide synthase inhibitors by reducing the number of hydrogen bond donors. nih.gov

Formation of Schiff Bases: The amino group can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is a common method for introducing a wide range of aromatic and aliphatic groups.

Formation of Guanidines: The amino group can be converted to a guanidine moiety, which can alter the basicity and hydrogen bonding capabilities of the molecule.

The bifunctionality of 2-aminopyridine allows it to form adducts, as seen in its reaction with maleic anhydride. wikipedia.org

The pyridine ring of this compound can be further functionalized to introduce additional substituents, which can modulate the steric and electronic properties of the molecule. Electrophilic aromatic substitution reactions on the pyridine ring are generally less facile than on benzene (B151609) due to the electron-deficient nature of the pyridine ring. However, under appropriate conditions, various groups can be introduced.

A notable example of pyridine ring functionalization is the introduction of trimethylsilyl (B98337) (TMS) groups at the 3 and 5 positions of a 2-pyridone derived from a 2-aminopyridine derivative. researchgate.net This demonstrates that even with the existing substituents, further modification of the pyridine core is achievable. The introduction of bulky groups can also be used to influence the solid-state packing and photophysical properties of metal complexes. researchgate.net

The this compound scaffold can serve as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govpatsnap.com

The 2-aminopyridine moiety is a key pharmacophore in a number of biologically active compounds. nih.gov For instance, methoxypyridine-derived structures have been incorporated into novel gamma-secretase modulators, highlighting the utility of this scaffold in drug design. nih.gov The ability of the 2-aminopyridine unit to act as a ligand for metal ions has also been exploited in the construction of metal-metal bonded compounds and coordination complexes with interesting electronic and catalytic properties. researchgate.net For example, 2-aminopyridine and its derivatives are versatile ligands for supporting bimetallic and trimetallic complexes. researchgate.net Furthermore, pyridine dicarboxylate derivatives, which can be conceptually related to functionalized 2-aminopyridines, have been used to create novel thallium complexes with selective anticancer activity. nih.gov

The synthesis of polysubstituted 2-aminopyridine derivatives through one-step cycloaddition reactions provides a pathway to complex molecules that can be further derivatized to synthesize active molecules and drug candidates. patsnap.com

Compound Index

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds. The reactivity of halopyridine derivatives, in particular, allows for the introduction of a wide array of functional groups. Two of the most prominent of these reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura cross-coupling reaction offers a powerful method for creating biaryl compounds by coupling an organoboron reagent with a halide. For derivatives of this compound, such as a bromo-substituted variant, this reaction is highly effective. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.govresearchgate.net Protecting the amine group, for example as an acetamide, can be beneficial as labile protons in primary amines can sometimes complicate Suzuki coupling reactions. nih.govresearchgate.net The general conditions for such transformations are summarized in the table below.

| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts | LiHMDS | - |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction, specifically for forming C-N bonds. This reaction is instrumental for coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org For unprotected 3-halo-2-aminopyridines, which are structurally similar to derivatives of this compound, this transformation can be achieved with high selectivity. nih.govnih.gov The use of specialized Buchwald-Hartwig precatalysts, such as those based on RuPhos and BrettPhos ligands, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the coupling with a broad range of primary and secondary amines. nih.govrsc.org This methodology provides a direct route to N-substituted 2,3-diaminopyridine (B105623) structures. nih.gov

Methoxymethyl (MOM) Group Chemistry in Pyridine Systems

The methoxymethyl (MOM) group plays a crucial role in the synthesis of complex molecules containing pyridine rings. Its primary function is as a protecting group for heteroatoms, but its influence can also extend to directing the stereoselectivity and regioselectivity of synthetic transformations.

Role as a Protecting Group Strategy

The MOM group is a widely used protecting group for alcohols and amines due to its stability under a variety of reaction conditions and its relatively straightforward introduction and removal. In pyridine systems, particularly those with nucleophilic nitrogen atoms as found in pyrimidines, the MOM group can be installed to prevent unwanted side reactions. nih.gov

The introduction of a MOM group onto a nitrogen atom in a heterocyclic ring is typically accomplished by reacting the substrate with chloromethyl methyl ether (MOMCl) in the presence of a base. nih.gov Common bases used for this purpose include diisopropylethylamine ((iPr)₂EtN) or potassium carbonate (K₂CO₃). nih.gov The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the reagents.

The stability of the MOM group is one of its key advantages. It is inert to many nucleophiles, bases, and reducing and oxidizing agents. However, it is sensitive to acidic conditions, which allows for its selective removal. Cleavage of the MOM ether is typically achieved through acid hydrolysis, for example, by treatment with a strong acid like HCl in an alcohol solvent. thieme-connect.de

Stereoselective and Regioselective Synthetic Approaches

The presence and nature of protecting groups can significantly influence the outcome of reactions on a pyridine ring, directing incoming reagents to specific positions. Protecting group-controlled regioselective functionalization has been demonstrated in the synthesis of unsymmetrical 3,5-disubstituted 2-pyridones. researchgate.netewha.ac.kr For instance, a bulky silyl (B83357) protecting group can direct a Suzuki-Miyaura reaction to the C5 position, while a p-toluenesulfonyl (Ts) group can facilitate a selective halogen-lithium exchange at the C3 position. researchgate.netewha.ac.kr

While the methoxymethyl group on the side chain of this compound is not a traditional protecting group on the ring itself, its electronic and steric properties can influence the regioselectivity of further functionalization of the pyridine ring. The development of direct C-H functionalization methods for pyridines is an active area of research, as it offers a more sustainable and efficient way to synthesize complex derivatives. nih.gov Regioselective C-H activation can be achieved using specialized bases or by taking advantage of directing groups on the pyridine ring. thieme-connect.de

Furthermore, stereoselective dearomatization reactions of pyridine derivatives have emerged as a powerful tool for synthesizing partially hydrogenated pyridines, which are important structural motifs in many biologically active compounds. mdpi.com The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the pyridine ring. mdpi.com

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 6-(methoxymethyl)pyridin-2-amine reveals characteristic signals corresponding to the different types of protons in the molecule. In a typical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring appear as distinct multiplets in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The protons of the methoxymethyl group and the amine group exhibit signals at specific chemical shifts, further confirming the compound's structure. The integration of these signals provides a quantitative measure of the number of protons in each environment.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-Amino-6-methylpyridine (B158447) | CDCl₃ | 7.288 (t, J=7.8), 6.477 (d, J=7.3), 6.282 (d, J=8.1), 4.6 (s, NH₂), 2.357 (s, CH₃) chemicalbook.com |

| 2-(Methoxymethyl)pyridine | - | 8.5 (d, 1H), 7.7 (t, 1H), 7.3 (d, 1H), 7.2 (t, 1H), 4.5 (s, 2H), 3.4 (s, 3H) chemicalbook.com |

Note: The data presented is based on related structures to infer the expected spectral characteristics of this compound. Actual chemical shifts may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atoms of the pyridine ring resonate at lower field compared to the sp³-hybridized carbons of the methoxymethyl group.

Table 2: Representative ¹³C NMR Data for Related Pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| Pyridine | Various | C-2/6: ~150, C-3/5: ~124, C-4: ~136 researchgate.net |

| 2,4,6-Trimethylpyridine | - | C-2/6: 156.4, C-3/5: 121.2, C-4: 146.7, CH₃: 24.1, 20.8 spectrabase.com |

| 2-Amino-6-methylpyridine | - | No specific data available in the provided search results. |

| General Amines | - | Carbons directly attached to the nitrogen appear in the 10-65 ppm region. libretexts.org |

Note: The data is based on related structures to predict the expected chemical shifts for this compound. The specific values can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which corresponds to the molecular weight of the compound. For this compound (C₇H₁₀N₂O), the expected molecular weight is approximately 138.16 g/mol . anichemllc.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of the molecular ion of a related compound, 2-amino-6-methylpyridine, shows a prominent peak for the molecular ion and other significant fragments resulting from the loss of various groups. nist.govnih.gov A characteristic fragmentation pathway for amines is the alpha-cleavage, which for propan-2-amine results in a stable [C₂H₆N]⁺ ion as the base peak. docbrown.info Analysis of these fragmentation patterns helps to confirm the presence of the methoxymethyl and amino functional groups and their positions on the pyridine ring.

Table 3: Mass Spectrometry Data for Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|---|

| 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 124 (Molecular Ion) nih.gov |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 108 (Molecular Ion), 80, 81 nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the primary amine (NH₂) group is typically confirmed by two N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine is usually observed in the 1335-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

The methoxy (B1213986) group (-OCH₃) would show C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band in the region of 1250-1000 cm⁻¹. The aromatic pyridine ring will have C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region. icm.edu.pl

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch (asymmetric & symmetric) | 3500 - 3300 libretexts.orgorgchemboulder.com |

| Primary Amine (N-H) | Bend (scissoring) | 1650 - 1580 orgchemboulder.com |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 orgchemboulder.com |

| Methoxy (C-H) | Stretch | 2950 - 2850 |

| Ether (C-O) | Stretch | 1250 - 1000 |

X-ray Crystallography and Supramolecular Assembly

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a specific crystal structure for this compound was not found in the search results, studies on related molecules, such as a co-crystal of 2-amino-6-methylpyridine with diphenylacetic acid, demonstrate the power of this technique. researchgate.net

In such a crystal structure, one would expect to observe specific bond lengths, bond angles, and torsion angles that define the geometry of the this compound molecule. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. Hydrogen bonding is anticipated to be a dominant feature in the supramolecular assembly of this compound. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atom of the methoxymethyl group can act as hydrogen bond acceptors. nih.govrsc.org These interactions can lead to the formation of extended networks, such as chains, sheets, or more complex three-dimensional architectures, which significantly influence the physical properties of the solid. nih.gov Hirshfeld surface analysis is another tool that can be used to visualize and quantify these intermolecular interactions. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-6-methylpyridine |

| 2-(Methoxymethyl)pyridine |

| 2-Amino-6-methoxypyridine |

| Pyridine |

| 2,4,6-Trimethylpyridine |

| Propan-2-amine |

Crystalline Structures of this compound and its Derivatives

A notable derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been synthesized and its structure confirmed through single-crystal X-ray diffraction. mdpi.com The synthesis involved the regioselective nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. mdpi.com The resulting crystalline solid was characterized, and its crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC). mdpi.com

In a related study on pyrimidine (B1678525) derivatives, the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) was determined. The molecules of this compound were found to lie on mirror planes within the Pnma space group. nih.gov This structural analysis revealed specific hydrogen bonding patterns and pi-stacking interactions that govern the crystal packing. nih.govresearchgate.net

The table below summarizes the crystallographic data for the derivative 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com

| Parameter | Value |

| Compound | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Formula | C₈H₁₀ClN₅ |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| CCDC Number | 2116243 |

Analysis of Intermolecular Non-Bonding Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, with its amino group and pyridine nitrogen, is conducive to the formation of various intermolecular non-bonding interactions, particularly hydrogen bonds. These interactions are crucial in determining the supramolecular architecture and physical properties of the compound in the solid state.

Studies on analogous compounds provide a clear picture of the expected hydrogen bonding networks. For instance, the analysis of 2-amino-4-methoxy-6-methylpyrimidine reveals that molecules are linked by two distinct N-H...N hydrogen bonds, forming chains of edge-fused R(2)(2)(8) rings. nih.govresearchgate.netelsevierpure.com These chains are further organized into sheets through aromatic π-π stacking interactions. nih.govresearchgate.net Similarly, research on silylated 2-aminopyrimidines consistently shows the presence of intermolecular N-H...N bridges between the amino groups and the pyrimidine nitrogen atoms, leading to the formation of extended networks. mdpi.com

The amino group in 2-aminopyridine (B139424) derivatives acts as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. This dual functionality allows for the formation of robust hydrogen-bonded dimers and chains. In co-crystals of 2-amino-6-methylpyridine with succinic acid, for example, strong hydrogen bonds are the primary interactions governing the crystal assembly.

The table below details the hydrogen bond geometries observed in 2-amino-4-methoxy-6-methylpyrimidine, which serves as a model for the interactions expected in this compound. nih.gov

| Donor-H...Acceptor | H...A (Å) | D...A (Å) | D-H...A (°) |

| N-H...N | 2.26 | 3.136(2) | 175 |

| N-H...N | 2.34 | 3.212(2) | 172 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Studies

The electronic absorption and emission properties of 2-aminopyridine derivatives, including this compound, are of significant interest due to their potential applications in materials science and as fluorescent probes.

UV-Vis spectroscopy of pyridine and its derivatives typically shows absorption bands corresponding to π-π* and n-π* electronic transitions. The NIST Chemistry WebBook provides UV/Visible spectral data for the related compound 2-amino-6-methylpyridine, which can serve as a reference. nist.gov The interaction of pyridine derivatives with different chemical environments, such as acid sites in solid catalysts, can lead to significant changes in their UV-Vis spectra, allowing for the differentiation of pyridinium (B92312) ions, coordinated pyridine, and hydrogen-bonded pyridine. rsc.org

Many 2-aminopyridine derivatives exhibit fluorescence. sciforum.net Their emission properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism. For example, a study on 2-amino-3-cyanopyridine (B104079) derivatives showed that an increase in solvent polarity leads to a red shift in the emission wavelength. sciforum.net The fluorescence quantum yield is a key parameter in characterizing these compounds. For 2-aminopyridine, the relative quantum yield was determined to be 64.3% using quinine (B1679958) bisulphate as a standard. edinst.com The fluorescence of some 2-aminopyridine derivatives can be quenched in the presence of certain metal ions, making them useful as 'turn-off' fluorescent sensors. researchgate.net For instance, 2-amino-6-methyl-4-phenyl-nicotinonitrile has been identified as a selective fluorescent chemosensor for Fe³⁺ and Hg²⁺ ions. researchgate.net

The table below summarizes the photophysical data for some relevant 2-aminopyridine derivatives.

| Compound | Solvent/Conditions | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 2-Aminopyridine | 1M H₂SO₄ | ~310 | ~370 | 0.643 | edinst.com |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Not specified | 270 | 480 | 0.34 | nih.gov |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | Not specified | 270 | 485 | 0.32 | nih.gov |

| 2-Amino-3-cyanopyridine derivatives | Various solvents | Not specified | 350-437 | Not specified | sciforum.net |

Ligand Chemistry and Coordination Compound Research

Design and Synthesis of Ligands Derived from 6-(Methoxymethyl)pyridin-2-amine

The presence of both an amino group at the 2-position and a methoxymethyl group at the 6-position of the pyridine (B92270) ring in this compound offers a versatile platform for ligand synthesis. The primary amine serves as a convenient handle for the introduction of various functionalities through reactions such as Schiff base condensation or N-alkylation.

A common strategy involves the condensation of the aminopyridine with aldehydes or ketones to form imine or azomethine-containing ligands. nih.gov For instance, Schiff base ligands can be prepared by refluxing this compound with a suitable aldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, in an alcoholic solvent. nih.gov This reaction yields a multidentate ligand capable of coordinating to metal ions through the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms present in the aldehyde-derived fragment.

Another approach involves the elaboration of the amine functionality to create polydentate ligands. For example, tripodal ligands can be synthesized by reacting the parent aminopyridine with other pyridine-containing moieties. This can create ligands that can encapsulate a metal ion in a specific geometry. The synthesis of methoxytris(2-pyridyl)methane type ligands, where one of the pyridine rings is substituted, demonstrates this principle. chemrxiv.orgchemrxiv.org

The methoxymethyl group at the 6-position also plays a crucial role. While it can act as a simple steric director, the ether oxygen can also participate in coordination, particularly with hard metal ions, leading to hemilabile behavior where the methoxymethyl arm can reversibly bind and unbind from the metal center. This lability can be critical in catalytic cycles.

Coordination with Transition Metal Ions (e.g., Iron, Palladium, Copper)

Ligands derived from this compound readily form stable complexes with a variety of transition metal ions, including iron, palladium, and copper. rsc.orgchemrxiv.orgresearchgate.net The coordination mode is highly dependent on the specific ligand architecture and the nature of the metal ion.

Iron Complexes: Iron complexes featuring ligands derived from this aminopyridine are of significant interest, particularly in the context of biomimetic chemistry and oxidation catalysis. researchgate.net The ligands can stabilize various oxidation states of iron and create coordination environments that mimic the active sites of iron-containing enzymes. The number of nitrogen atoms in the ligand framework appears to be a key factor in determining the subsequent reactivity, with four or five nitrogen donors favoring the formation of high-valent iron-oxo species involved in selective oxidation. researchgate.net

Palladium Complexes: Palladium complexes with these ligands have been explored for their catalytic activity in cross-coupling reactions. The pyridine and any additional donor groups from the ligand scaffold coordinate to the palladium center, influencing its electronic properties and reactivity. For instance, heterobimetallic complexes containing palladium have been studied for allylic amination reactions. nih.gov

Copper Complexes: Copper(I) and Copper(II) complexes of ligands derived from this compound have been synthesized and characterized. chemrxiv.orgchemrxiv.orgmdpi.com Tripodal ligands, for example, can form tetrahedral copper(I) complexes that can serve as models for the active sites of copper enzymes. chemrxiv.orgchemrxiv.org The coordination geometry around copper(II) is often a tetragonally distorted octahedron, with the equatorial positions typically occupied by the nitrogen donors of the ligand. mdpi.com

Below is a table summarizing representative examples of metal complexes formed with ligands derived from this compound and related structures.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Iron(II) | Tridentate imine | Trigonal bipyramidal | researchgate.net |

| Copper(I) | Tripodal methoxytris(2-pyridyl)methane | Tetrahedral | chemrxiv.orgchemrxiv.org |

| Copper(II) | Pyridine carboxamide chelate | Distorted octahedral | mdpi.com |

| Ruthenium(II) | Pentadentate N4Py | - | researchgate.net |

Catalytic Applications of Metal Complexes Containing this compound Derived Ligands

The metal complexes formed from these ligands have shown promise in various catalytic applications, most notably in oxidation reactions.

A significant area of research has been the use of iron complexes for the challenging task of alkane oxygenation. researchgate.net These reactions aim to selectively introduce oxygen-containing functional groups into saturated hydrocarbons. Iron complexes with tridentate imine ligands have demonstrated moderate reactivity in the oxidation of cyclohexane. researchgate.net The catalytic cycle is believed to involve high-valent iron-oxo intermediates that are capable of activating C-H bonds. The ligand framework plays a crucial role in stabilizing these reactive species and influencing the selectivity of the oxidation process.

Understanding the reaction mechanism is paramount for the rational design of more efficient catalysts. For oxidation reactions catalyzed by these metal complexes, mechanistic studies often point to the involvement of high-valent metal-oxo species. rsc.org For instance, in ruthenium-catalyzed oxidations with pyridylamine ligands, the reactions are proposed to proceed through a concerted proton-coupled electron transfer (PCET) mechanism. rsc.org

Structural and Electronic Properties of Coordination Complexes

The structural and electronic properties of these coordination compounds are typically investigated using a combination of techniques, including X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and electrochemical methods.

Electronic Properties: UV-Visible spectroscopy is used to probe the electronic transitions within the complex, which can provide insights into the d-orbital splitting and the coordination environment of the metal ion. Infrared (IR) spectroscopy is useful for identifying the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretch in Schiff base ligands. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of diamagnetic complexes in solution. rsc.orgnih.gov Electrochemical techniques like cyclic voltammetry are employed to study the redox properties of the metal complexes, which is particularly relevant for their application in catalysis. chemrxiv.orgchemrxiv.org

The table below provides a summary of the techniques used to characterize these complexes and the type of information obtained.

| Technique | Information Obtained | Reference |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, coordination geometry | rsc.orgresearchgate.net |

| UV-Visible Spectroscopy | Electronic transitions, d-orbital splitting, coordination environment | nih.gov |

| Infrared Spectroscopy | Coordination of functional groups (e.g., C=N) | nih.gov |

| NMR Spectroscopy | Solution-state structure of diamagnetic complexes | rsc.orgnih.gov |

| Cyclic Voltammetry | Redox potentials, electron transfer properties | chemrxiv.orgchemrxiv.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 6-(Methoxymethyl)pyridin-2-amine.

The electronic structure of a molecule governs its chemical behavior. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons and the energies of molecular orbitals. nih.govscispace.comruc.dk Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing nature of the pyridine (B92270) ring nitrogen, along with the methoxymethyl substituent, create a nuanced electronic profile. The amino group increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. The LUMO is expected to be distributed primarily over the pyridine ring. researchgate.netresearchgate.net

Calculations also provide insights into the charge distribution through methods like Mulliken population analysis. The nitrogen atom of the amino group and the oxygen atom of the methoxymethyl group are expected to carry partial negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to these electronegative atoms will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.9 eV | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |

| Mulliken Charge on N (amino) | -0.85 e | Highlights a site for potential hydrogen bonding. |

| Mulliken Charge on O (ether) | -0.60 e | Highlights another site for potential hydrogen bonding. |

The flexibility of the methoxymethyl group introduces several possible conformations for this compound. These conformers arise from the rotation around the C6-CH₂ and CH₂-O single bonds. Computational methods can be used to perform a potential energy surface scan to identify the stable conformers (local minima) and the transition states connecting them. researchgate.net By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined.

Furthermore, 2-aminopyridine (B139424) derivatives can exist in different tautomeric forms, primarily the amino form and the imino form. nih.govresearchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers. For most 2-aminopyridines, including those with substituents at the 6-position, the amino tautomer is found to be significantly more stable than the imino form in the gas phase and in various solvents. nih.govscispace.com The energy barrier for proton transfer between the two forms can also be calculated, which is typically high, confirming the predominance of the amino tautomer under normal conditions. nih.gov

Molecular Modeling and Simulation Studies

Beyond the electronic structure of a single molecule, molecular modeling and simulations can predict how derivatives of this compound might interact with biological targets and how their spectroscopic properties would appear.

Derivatives of 2-aminopyridine are scaffolds of interest in drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a protein receptor. This modeling helps in understanding the binding mode and estimating the strength of the interaction.

For a hypothetical derivative of this compound designed as an inhibitor, docking studies could reveal key interactions, such as hydrogen bonds between the amino group or the ether oxygen and residues in the protein's active site. The pyridine nitrogen can also act as a hydrogen bond acceptor. These simulations are crucial in structure-activity relationship (SAR) studies for optimizing lead compounds in drug development.

Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for the identification and characterization of newly synthesized compounds. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. ruc.dkresearchgate.net By comparing the calculated spectra with experimental data, the structure of a compound can be confirmed.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. The calculated vibrational modes can be animated, allowing for a precise assignment of each peak in the experimental spectrum. researchgate.net

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 159.5 |

| C3 | 6.35 | 108.0 |

| C4 | 7.30 | 138.5 |

| C5 | 6.50 | 109.0 |

| C6 | - | 157.0 |

| -CH₂- | 4.40 | 74.0 |

| -OCH₃ | 3.35 | 59.0 |

| -NH₂ | 5.50 | - |

Reaction Mechanism Elucidation through Computational Approaches

Theoretical chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, a common reaction would be electrophilic substitution on the pyridine ring or reactions involving the exocyclic amino group.

Consider the electrophilic substitution, such as nitration. The amino group is a strong activating group, directing incoming electrophiles to the ortho (position 3) and para (position 5) positions. Computational studies can model this reaction by:

Locating Reactants and Products: The geometries of the starting material, the electrophile (e.g., NO₂⁺), and the possible products are optimized.

Identifying Intermediates: The structures of any intermediates, such as the sigma complex (Wheland intermediate), are calculated.

Finding Transition States: The transition state is the highest energy point on the reaction pathway connecting reactants (or intermediates) to products. Locating the precise geometry and energy of the transition state is crucial for understanding the reaction kinetics.

Calculating the Reaction Energy Profile: By connecting these stationary points (reactants, transition states, intermediates, and products), a complete energy profile of the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Such studies can explain the regioselectivity of a reaction. For instance, by comparing the activation energies for attack at the C3 and C5 positions, it is possible to predict which isomer will be the major product. sapub.org This approach provides a level of detail about reaction mechanisms that is often inaccessible through experimental methods alone.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Exploration as Scaffolds for Novel Therapeutic Agents

The 6-(substituted)-pyridin-2-amine framework is a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets. enpress-publisher.comnih.gov Medicinal chemists utilize this scaffold's adaptability to design and synthesize libraries of compounds for screening against various diseases. enpress-publisher.comresearchgate.net The presence of the amino group at the 2-position and the methoxymethyl group at the 6-position provides key points for chemical modification, allowing for the systematic exploration of chemical space to identify new therapeutic leads. Research has shown that pyridine (B92270) derivatives are foundational in the development of agents with anticancer, antiviral, anti-inflammatory, and antidiabetic properties, among others. mdpi.com The fusion of the pyridine nucleus with other ring systems is a common and effective strategy in the quest for new drugs. enpress-publisher.commdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity. For pyridine derivatives, SAR analyses have revealed key structural features that enhance therapeutic potential. For instance, studies on the antiproliferative activity of pyridine derivatives have found that the presence and position of methoxy (B1213986) (-OCH3) and amino (-NH2) groups can significantly enhance their potency against cancer cell lines. mdpi.com

Investigation of Biological Target Modulation and Inhibition

Derivatives of the 6-(substituted)-pyridin-2-amine scaffold have been investigated for their ability to modulate a wide range of biological targets, including enzymes, receptors, and key cellular components.

The 2-aminopyridine (B139424) scaffold is a cornerstone in the design of potent and selective enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Research has led to the development of pyrido[2,3-d]pyrimidin-7-one derivatives, which are built upon a 2-aminopyridine core, as potent inhibitors of Abl kinase. researchgate.net SAR studies revealed that substitutions on the phenylamino (B1219803) moiety of these compounds led to improved potency and selectivity. researchgate.net

Furthermore, the scaffold has been integral to creating inhibitors for other enzyme classes. Derivatives of 6-phenyl-2-aminopyridine have been synthesized and shown to be potent and selective inhibitors of the neuronal nitric oxide synthase (nNOS) isoform, an enzyme implicated in several neurological conditions. researchgate.net Another example involves 2,6-disubstituted pyrazines, close isosteres of pyridines, where an ortho-methoxy aniline (B41778) moiety was incorporated to generate analogues with high selectivity for Casein Kinase 2 (CSNK2A) over other kinases like PIM3. nih.gov

Table 1: Enzyme Inhibition by Pyridine-based Scaffolds

| Scaffold/Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase | Substitutions on the 2-phenylamino group improved potency and selectivity. | researchgate.net |

| 6-Phenyl-2-aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) | Demonstrated potent and selective inhibition of the human nNOS isoform. | researchgate.net |

| 2,6-Disubstituted Pyrazines (with ortho-methoxy aniline) | Casein Kinase 2 (CSNK2A) | Generated analogues with improved kinome-wide selectivity, including 30-fold selectivity over PIM3. | nih.gov |

| Pyridine-2-carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | Compound 19 showed excellent kinase selectivity and robust in vivo efficacy in murine cancer models when combined with anti-PD-1. | nih.gov |

The versatility of the 2-aminopyridine scaffold extends to the modulation of cell surface receptors. A significant area of research has been the development of agonists for the serotonin (B10506) 5-HT1A receptor, a target for antidepressant and anxiolytic drugs. nih.gov A novel class of agonists was discovered based on an aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone structure. nih.gov In this series, SAR studies found that the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced 5-HT1A agonist properties, leading to compounds with potent in vitro and in vivo activity. nih.gov

In other studies, various 2-substituted-6-aminopyridine derivatives were evaluated for a range of pharmacological activities. nih.gov Certain compounds, such as 2-[2-(diethylamino)ethylamino]-6-aminopyridine, exhibited significant antihistaminic activity by blocking histamine-induced contractions in guinea pig ileum. nih.gov

Table 2: Receptor Modulation by Pyridine-based Scaffolds

| Scaffold/Derivative Class | Receptor Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | Serotonin 5-HT1A | Agonist | Combination of 5-methyl and 6-methylamino groups on the pyridine ring synergistically increased agonist potency. | nih.gov |

| 2-[2-(Diethylamino)ethylamino]-6-aminopyridine | Histamine Receptors | Antagonist | Exhibited significant blocking of histamine-induced contractions. | nih.gov |

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov The 2-aminopyridine scaffold has been successfully used to develop inhibitors of tubulin polymerization. Based on earlier hits, a series of 32 novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were designed and synthesized. nih.govnih.gov Several of these compounds demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the submicromolar range. nih.govnih.gov

The most promising compounds were found to significantly inhibit tubulin assembly (IC50 1.4–1.7 μM) and act as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.govnih.gov These results indicate that these tertiary diarylamine derivatives, built from a pyridin-2-amine core, represent a novel class of tubulin polymerization inhibitors with significant anti-proliferative activity. nih.gov

Strategies for Overcoming Drug Resistance (as informed by SAR, if applicable)

A major challenge in cancer therapy is the development of drug resistance. The design of new agents that can overcome these resistance mechanisms is a critical goal of medicinal chemistry. The SAR studies of the aforementioned tubulin polymerization inhibitors provide an example of this strategy. nih.govnih.gov The compounds were evaluated against a panel of cancer cell lines that included KBVIN, a multidrug-resistant cell line that overexpresses P-glycoprotein. nih.gov The lead compounds 6a, 7g, and 8c maintained potent submicromolar cytotoxic activity against this resistant cell line. nih.govnih.gov This demonstrates that through systematic structural modification of the N-alkyl-N-substituted phenylpyridin-2-amine scaffold, it is possible to identify derivatives that retain efficacy against tumor cells expressing common mechanisms of drug resistance.

Future Research Trajectories and Emerging Opportunities

Development of Innovative Synthetic Methodologies

The synthesis of 6-(Methoxymethyl)pyridin-2-amine is not yet widely documented, presenting an opportunity for methodological innovation. Drawing from established syntheses of other substituted 2-aminopyridines, several promising routes can be envisioned.

Modern approaches often circumvent the harsh conditions of classical methods like the Chichibabin reaction google.com. A highly effective and contemporary strategy involves the copper-catalyzed amination of 2-halopyridines. For instance, a general procedure for the amination of 2-bromopyridine (B144113) derivatives uses a Cu₂O catalyst with aqueous ammonia (B1221849) in ethylene (B1197577) glycol, achieving high yields at moderate temperatures (60°C) rsc.org. A plausible route to the target compound could therefore begin with the synthesis of 2-bromo- or 2-chloro-6-(methoxymethyl)pyridine, followed by a copper- or palladium-catalyzed amination reaction.

Other innovative methods that could be adapted include:

From Pyridine (B92270) N-Oxides : A two-step protocol that proceeds under mild conditions can produce unsubstituted 2-aminopyridines from pyridine N-oxides with excellent regioselectivity and functional group tolerance morressier.com.

From Fluoropyridines : The reaction of 2-fluoropyridine (B1216828) with lithium amides or acetamidine (B91507) hydrochloride provides 2-aminopyridines under mild, catalyst-free conditions, offering a high-yield, chemoselective pathway researchgate.net.

Multicomponent Reactions (MCRs) : One-pot MCRs provide rapid and efficient access to complex, functionalized 2-aminopyridines from simple precursors, such as enaminones, malononitrile, and primary amines nih.gov.

A potential synthetic pathway could also involve the modification of a pre-existing aminopyridine. For example, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid was achieved through a direct reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid researchgate.net. This suggests that functionalization of a related aminopyridine could be a viable strategy.

Application of Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for structural confirmation in solution.

¹H NMR : The proton NMR spectrum is expected to show a characteristic set of signals for the aromatic protons on the pyridine ring. Additionally, distinct singlets would appear for the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.

¹³C NMR : The carbon spectrum would complement the proton data, showing signals for the six pyridine ring carbons, the methylene carbon, and the methoxy carbon rsc.org.

Mass Spectrometry (MS) would be used to confirm the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of the related 2-amino-6-methylpyridine shows a prominent molecular ion peak (m/z = 108), which corresponds to its molecular weight nih.gov. A similar result is expected for this compound, with a molecular ion peak corresponding to its mass (C₇H₁₀N₂O, 138.17 g/mol ).

Infrared (IR) Spectroscopy would identify key functional groups. The IR spectrum of 2-amino-6-methylpyridine shows characteristic N-H stretching vibrations for the amine group nist.govnist.gov. For the target molecule, one would expect to see these N-H stretches in addition to C-O-C stretching vibrations from the methoxymethyl group.

The table below summarizes key characterization data for closely related analogs, providing a reference for the expected spectral features of this compound.

| Technique | Analogous Compound | Observed Data/Features | Reference |

| ¹H NMR | 2-amino-6-methylpyridine | (CDCl₃, δ ppm): 7.31 (t), 6.39 (d), 6.25 (d), 4.35 (bs, NH₂), 2.37 (s, CH₃). | rsc.org |

| ¹³C NMR | 2-amino-6-methylpyridine | (CDCl₃, δ ppm): 157.8, 156.7, 137.9, 113.0, 105.3, 24.1. | rsc.org |

| Mass Spec (LRMS) | 2-amino-6-methylpyridine | Th: m/z = 108; Exp: m/z (100%) = 108. | rsc.org |

| ¹H NMR | 2-amino-6-methoxypyridine | (CDCl₃, δ ppm): 7.31 (m), 6.01-6.09 (m), 4.51 (s, NH₂), 3.82 (s, OCH₃). | rsc.org |

| ¹³C NMR | 2-amino-6-methoxypyridine | (CDCl₃, δ ppm): 162.8, 156.6, 139.4, 98.9, 97.4, 52.4. | rsc.org |

| Mass Spec (LRMS) | 2-amino-6-methoxypyridine | Th: m/z = 124; Exp: m/z (100%) = 124. | rsc.orgnih.gov |

| IR Spectroscopy | 6-methoxy-N-methylpyridin-2-amine | Technique: ATR-Neat. Data available. | nih.gov |

This table presents data for analogous compounds to guide future characterization of this compound.

Rational Design of High-Performance Ligands and Catalysts

The molecular architecture of this compound makes it an ideal candidate for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate N,N-donor set, forming stable five-membered chelate rings with a metal center. This aminopyridine scaffold has been successfully employed to create a wide range of metal complexes. sioc-journal.cnresearchgate.net

Iron and Copper Catalysis : Iron(II) complexes bearing aminopyridine ligands have been synthesized and characterized for their catalytic activity in Atom Transfer Radical Polymerization (ATRP) of styrene (B11656) umn.edunsf.gov. Similarly, copper complexes with aminopyridine derivatives have been used for N-arylation reactions rsc.org.

Palladium and Ruthenium Catalysis : Palladium(II) complexes with 2-aminopyridine (B139424) ligands have been synthesized and show potent bioactivity nih.gov. Furthermore, Ruthenium(II) catalysts enable the nucleophilic aromatic substitution of aminopyridines themselves, showcasing a novel activation strategy thieme-connect.de.

The future design of ligands based on this compound offers an intriguing prospect. The methoxymethyl group at the 6-position, adjacent to the coordinating pyridine nitrogen, can influence the catalytic performance in several ways:

Electronic Tuning : The ether oxygen could electronically influence the pyridine ring and the metal center, modulating the redox properties and reactivity of the catalyst.

Steric Influence : The steric bulk of the methoxymethyl group can create a specific pocket around the metal's active site, potentially leading to enhanced selectivity in catalytic transformations.

Secondary Coordination : The ether oxygen might engage in weak, secondary interactions with the metal center or a substrate, further influencing the catalytic cycle.

Research in this area would involve synthesizing metal complexes of this compound with transition metals like iron, copper, palladium, and ruthenium, and subsequently screening their performance in established catalytic reactions such as polymerizations, cross-coupling reactions, and hydrogenations.

Expansion into Novel Biological Applications and Materials Science

The 2-aminopyridine moiety is a well-established pharmacophore, and its derivatives are explored for a vast range of biological activities morressier.comsioc-journal.cn. This provides a strong rationale for investigating the potential of this compound in drug discovery and chemical biology.

Antimicrobial Agents : Numerous studies have demonstrated the antibacterial and antifungal properties of 2-aminopyridine derivatives and their metal complexes nih.govresearchgate.netnih.gov. The novel structure of this compound makes it a prime candidate for screening against various pathogenic bacteria and fungi.

Enzyme Inhibition : Palladium(II) complexes of 2-aminopyridines have shown potent inhibitory activity against metabolic enzymes like carbonic anhydrases, acetylcholinesterase (AChE), and α-glycosidase nih.gov. Furthermore, methoxypyridine-derived compounds have been developed as gamma-secretase modulators, which are of interest for treating Alzheimer's disease nih.gov. The unique substitution pattern of the target compound could lead to novel interactions with enzyme active sites.

In the realm of materials science , functionalized pyridines are valuable building blocks. 6-Methoxy-2-pyridinamine, a close analog, is noted for its utility in creating advanced materials, including polymers and coatings, where its chemical properties can enhance performance and durability chemimpex.com. The bifunctional nature of this compound (an amine for polymerization or grafting, and a coordinating pyridine site) could be exploited to create:

Functional Polymers : It could be incorporated as a monomer in polymerization reactions to create polymers with metal-coordinating sites along the chain.

Smart Materials : The pyridine unit could be used to develop materials that respond to stimuli such as pH changes or the presence of metal ions.

Future research should focus on the synthesis of derivatives and screening of this compound across various biological assays, as well as exploring its incorporation into novel polymeric and supramolecular structures.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 6-(Methoxymethyl)pyridin-2-amine?

Answer:

- Synthesis : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 6-(chloromethyl)pyridin-2-amine with sodium methoxide in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography .

- Characterization :

Basic: How can spectroscopic methods validate the structure of this compound?

Answer:

- NMR :

- Mass Spectrometry : ESI-MS shows a molecular ion peak at 138.1 () .

- Elemental Analysis : Matches calculated values for (C: 61.3%, H: 7.3%, N: 20.4%) .

Advanced: How does this compound function as a ligand in coordination chemistry?

Answer:

- Coordination Modes : The amine and pyridine nitrogen atoms act as donor sites, forming complexes with transition metals (e.g., Cd, Zn). Example: A Cd complex adopts a distorted octahedral geometry with bond lengths of 2.25–2.35 Å (Cd–N) .

- Applications :

Advanced: What methodologies analyze hydrogen bonding and crystal packing in this compound derivatives?

Answer:

- X-ray Diffraction : Identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds with , angles = 165°) and π-π stacking (centroid distances ~3.63 Å) .

- Computational Tools : Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations :

- MD Simulations : Predicts solvent effects (e.g., THF vs. DMF) on ligand-metal binding kinetics .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.